[(2-Bromophenyl)methyl](thiophen-3-ylmethyl)amine
Description
(2-Bromophenyl)methylamine is a secondary amine featuring a 2-bromobenzyl group and a thiophen-3-ylmethyl substituent.
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-thiophen-3-ylmethanamine |
InChI |
InChI=1S/C12H12BrNS/c13-12-4-2-1-3-11(12)8-14-7-10-5-6-15-9-10/h1-6,9,14H,7-8H2 |
InChI Key |
COGCBSMSOZDSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CSC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the following steps:
Bromination of Benzylamine: Benzylamine is reacted with bromine to introduce a bromine atom at the ortho position, forming 2-bromobenzylamine.
Formation of Thiophen-3-ylmethyl Bromide: Thiophene is brominated at the 3-position to form thiophen-3-ylmethyl bromide.
Nucleophilic Substitution: The 2-bromobenzylamine is then reacted with thiophen-3-ylmethyl bromide in the presence of a base, such as potassium carbonate, to form (2-Bromophenyl)methylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmethylamine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylmethylamine derivatives.
Scientific Research Applications
(2-Bromophenyl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene moiety can participate in sulfur-aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogues differ primarily in the substituents on the aromatic ring or the position of the thiophene group. Key examples include:
(2-Fluorophenyl)methylamine
- Substituent : 2-Fluoro instead of 2-bromo.
- Molecular Formula : C₁₂H₁₂FNS (MW: 221.29) .
- Comparison : The fluorine atom, being smaller and more electronegative than bromine, reduces steric hindrance and alters electronic properties. This substitution may enhance metabolic stability in drug candidates.
2-(Thiophen-2-yl)ethylamine
- Structure : Ethyl linker between thiophen-2-yl and amine; thiophen-3-ylmethyl group retained.
- Molecular Formula : C₁₁H₁₃NS₂ (MW: 223.4) .
N-Benzyl-N-(thiophen-3-ylmethyl)bicyclo[1.1.1]pentan-1-amine
- Structure : Incorporates a rigid bicyclo[1.1.1]pentane core.
- Molecular Formula : C₁₇H₂₀NS (MW: 242.19) .
- Comparison : The bicyclo structure restricts conformational freedom, which could enhance selectivity in biological targets.
Physicochemical Properties
A comparison of key properties is summarized below:
| Compound | Molecular Formula | Molecular Weight | Substituent (Phenyl) | Thiophene Position | Key Properties |
|---|---|---|---|---|---|
| (2-Bromophenyl)methylamine (Target) | C₁₂H₁₂BrNS | ~283.2 (est.) | 2-Bromo | 3-yl | High steric bulk, potential π-stacking |
| (2-Fluorophenyl)methylamine | C₁₂H₁₂FNS | 221.29 | 2-Fluoro | 3-yl | Enhanced metabolic stability |
| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 223.4 | None | 2-yl and 3-yl | Flexible linker, discontinued commercial availability |
| N-Benzyl-N-(thiophen-3-ylmethyl)bicyclo[1.1.1]pentan-1-amine | C₁₇H₂₀NS | 242.19 | Benzyl | 3-yl | Rigid core, 74% synthesis yield |
Biological Activity
The compound (2-Bromophenyl)methylamine is a member of the class of compounds that exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of both a bromophenyl and a thiophene moiety suggests potential interactions with biological targets, which may lead to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
(2-Bromophenyl)methylamine features a bromine substituent on the phenyl ring, which can enhance its reactivity and biological activity. The thiophene ring contributes to its electronic properties, potentially influencing how the compound interacts with biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to (2-Bromophenyl)methylamine exhibit notable antimicrobial properties. For instance, derivatives of related compounds have been shown to possess significant activity against various bacterial strains. A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed promising antimicrobial effects, suggesting that brominated phenyl groups enhance biological efficacy due to their electron-withdrawing nature .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine | E. coli, S. aureus | 10 - 50 |
| (2-Bromophenyl)methylamine | Hypothetical based on structure | TBD |
Anticancer Activity
In vitro studies have shown that related compounds can inhibit cancer cell proliferation. For example, derivatives similar to (2-Bromophenyl)methylamine were evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. The results indicated that these compounds could effectively reduce cell viability, which is a promising indicator of anticancer potential .
Table 2: Anticancer Activity in MCF7 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine | 5 - 15 | Induction of apoptosis |
| (2-Bromophenyl)methylamine | TBD | Hypothetical based on structure |
The mechanism by which (2-Bromophenyl)methylamine exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom may facilitate nucleophilic substitution reactions, enhancing the compound's ability to modify biological pathways. Additionally, the thiophene ring may participate in electrophilic aromatic substitution reactions, further diversifying its potential interactions within biological systems.
Case Studies and Research Findings
- Antimicrobial Resistance : A case study highlighted the effectiveness of similar compounds against resistant strains of bacteria, emphasizing their role in addressing microbial resistance challenges in clinical settings .
- Cancer Therapeutics : Another study focused on the synthesis and evaluation of thiophene-based compounds demonstrated their potential as novel anticancer agents, showing that structural modifications could lead to enhanced efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
